4-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
4-[(E)-[(2-CYANOACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-CYANOACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactionsThe final step involves the formation of the imino linkage under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-CYANOACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and cyanoacetamido groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-[(E)-[(2-CYANOACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-CYANOACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
4-[(E)-[(2-CYANOACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its complex structure, which combines a benzothiophene core with multiple functional groups.
Properties
Molecular Formula |
C20H14ClN3O4S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
[4-[(E)-[(2-cyanoacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C20H14ClN3O4S/c1-27-15-10-12(11-23-24-17(25)8-9-22)6-7-14(15)28-20(26)19-18(21)13-4-2-3-5-16(13)29-19/h2-7,10-11H,8H2,1H3,(H,24,25)/b23-11+ |
InChI Key |
UCUXNHSADXZBGA-FOKLQQMPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC#N)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC#N)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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